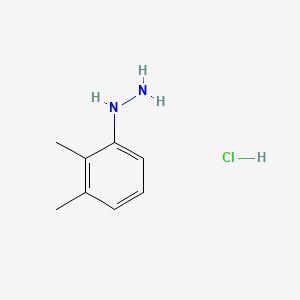

(2,3-dimethylphenyl)hydrazine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAYNIJBIXNDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56737-75-8 | |

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2,3-dimethylphenyl)hydrazine hydrochloride CAS number

An In-depth Technical Guide to (2,3-dimethylphenyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the core physicochemical properties, synthesis, applications, and analytical methodologies associated with this versatile chemical intermediate.

Introduction and Scope

(2,3-dimethylphenyl)hydrazine is an aromatic hydrazine derivative that, primarily in its more stable hydrochloride salt form, serves as a crucial building block in synthetic organic chemistry. Its utility is most pronounced in the synthesis of complex heterocyclic structures, which are foundational to many pharmaceutical agents and functional materials. The presence of the hydrazine moiety, coupled with the specific substitution pattern on the phenyl ring, imparts unique reactivity that is leveraged in various chemical transformations.

This document provides an in-depth exploration of this compound, offering not just procedural details but also the underlying scientific rationale for its application and handling. It is important to distinguish between the different forms of this compound, each identified by a unique CAS number:

-

This compound: The primary subject of this guide, registered under CAS number 56737-75-8 .[1][2]

-

This compound hydrate: The hydrated form of the salt, with CAS number 123333-92-6 .[3][4][5][6]

-

(2,3-dimethylphenyl)hydrazine: The free base form, identified by CAS number 84401-19-4 .[7]

Understanding these distinctions is critical for proper handling, stoichiometry calculations, and reaction setup.

Physicochemical Properties

The hydrochloride salt is favored in laboratory and industrial settings due to its enhanced stability compared to the free base. Key physicochemical properties are summarized below for the anhydrous and hydrated hydrochloride forms.

| Property | This compound | This compound hydrate |

| CAS Number | 56737-75-8[1][2] | 123333-92-6[3][4] |

| Molecular Formula | C₈H₁₃ClN₂[1][2] | C₈H₁₂N₂·HCl·xH₂O[3] |

| Molecular Weight | 172.66 g/mol [1][8] | 190.67 g/mol (anhydrous basis: 172.66)[3][4] |

| Appearance | White to light yellow crystalline powder.[4] | White to light yellow crystalline powder. |

| Melting Point | 210 °C (decomposes)[4][6] | Not available |

| Solubility | Soluble in water and ethanol.[9] | Soluble in water. |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon).[4] | 2-8°C, under inert gas. |

Synthesis and Manufacturing

The standard synthesis of aryl hydrazines, including (2,3-dimethylphenyl)hydrazine, typically proceeds from the corresponding aniline derivative. The process involves a two-step sequence of diazotization followed by reduction.

General Synthetic Pathway

-

Diazotization: 2,3-dimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is sodium sulfite or sodium bisulfite, which reduces the diazonium group to a hydrazine.

-

Hydrolysis and Isolation: The intermediate is then hydrolyzed, typically by heating with acid, to yield the final (2,3-dimethylphenyl)hydrazine, which is then isolated as its hydrochloride salt.[10] The use of sodium pyrosulfite as the reductant has been shown to be efficient, often leading to high purity and shorter reaction times.[10]

Caption: General synthesis of (2,3-dimethylphenyl)hydrazine HCl.

Applications in Research and Drug Development

This compound is a valuable precursor in various synthetic applications, primarily due to the reactivity of the hydrazine functional group.

Synthesis of Heterocyclic Compounds

The most prominent application is in the synthesis of indole derivatives via the Fischer indole synthesis . In this reaction, the arylhydrazine is condensed with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the indole ring. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Other heterocyclic systems, such as pyrazoles and pyrazolones, can also be synthesized from hydrazine derivatives through condensation reactions with 1,3-dicarbonyl compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

Due to its role in forming indole and other heterocyclic scaffolds, this compound is an important intermediate in the synthesis of various APIs.[11] Aromatic hydrazine derivatives are utilized in the manufacturing of drugs with anti-inflammatory, antihypertensive, and analgesic properties.[9]

Caption: The Fischer indole synthesis workflow.

Handling, Storage, and Safety

As a hydrazine derivative, this compound requires careful handling to minimize exposure and ensure safety. It is classified as harmful and an irritant.

Hazard Identification and Precautionary Measures

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin irritation and serious eye irritation.[12][14] May cause respiratory irritation.[12][14]

-

Signal Word: Warning.[14]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust.[14] Wash skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][16]

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

-

IF ON SKIN: Wash with plenty of soap and water.[14]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]

-

Skin Protection: Handle with gloves and wear impervious, fire/flame-resistant clothing.[17]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[17]

Storage and Stability

The compound is hygroscopic and may be air-sensitive.[14] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]

Analytical Characterization

Accurate analysis of this compound is essential for quality control and reaction monitoring. Several analytical techniques are suitable for its identification and quantification.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring its consumption during a chemical reaction.[18] A reverse-phase C18 column is typically used with a UV detector. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for unequivocal identification.[18] Due to the low volatility and potential thermal instability of the hydrochloride salt, derivatization may be necessary to convert the analyte into a more volatile and stable form prior to analysis.[18]

Spectroscopic Methods

-

Spectrophotometry: UV-Vis spectrophotometry can be employed for quantification, often after derivatization to form a chromophore with a strong absorbance at a specific wavelength. For instance, reaction with p-dimethylaminobenzaldehyde produces a colored product that can be measured.

General Analytical Workflow

The accurate analysis of hydrazines can be challenging due to their tendency to auto-oxidize.[18] Therefore, sample preparation and analysis should be performed promptly.

Caption: A typical workflow for the analysis of hydrazines.

References

-

2,3-Dimethylphenylhydrazine hydrochloride hydrate - LookChem. (URL: [Link])

-

(2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem. (URL: [Link])

-

2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Analytical Methods for Hydrazine - Agency for Toxic Substances and Disease Registry. (URL: [Link])

-

HYDRAZINE Method no.: 50 - OSHA. (URL: [Link])

-

3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications. (URL: [Link])

-

Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method - ResearchGate. (URL: [Link])

-

Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (URL: [Link])

-

Phenylhydrazine 3518 | NIOSH - CDC. (URL: [Link])

-

Hydrazine 3503 | NIOSH - CDC. (URL: [Link])

- CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google P

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. 2,3-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. 2,3-DIMETHYLPHENYLHYDRAZINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,3-Dimethylphenylhydrazine hydrochloride CAS#: 123333-92-6 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. 2,3-Dimethylphenylhydrazine hydrochloride [sigmaaldrich.com]

- 9. chemiis.com [chemiis.com]

- 10. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. (2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.ie [fishersci.ie]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. echemi.com [echemi.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to (2,3-dimethylphenyl)hydrazine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and safe handling of (2,3-dimethylphenyl)hydrazine hydrochloride. The content is structured to provide not just data, but also field-proven insights into its practical applications, particularly its pivotal role in the synthesis of complex heterocyclic molecules.

Core Chemical and Physical Properties

This compound, often supplied as a hydrate, is an aromatic hydrazine salt.[1] It presents as a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base. The fundamental properties are critical for its use in synthesis, dictating reaction conditions and purification strategies.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 123333-92-6 (hydrate); 84401-19-4 (anhydrous) | [1] |

| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [1][3] |

| Molecular Weight | 172.66 g/mol (anhydrous); 190.67 g/mol (hydrate) | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 210 °C (decomposes) | [1][2][3] |

| Solubility | Freely soluble in water and ethanol | [5] |

| Density | 1.058 g/cm³ | [1][3] |

| Flash Point | 168.5 °C | [1][3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |

Synthesis Pathway Overview

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could affect sensitive downstream applications. The typical industrial synthesis is a robust, multi-step process starting from 2,3-dimethylaniline.

The general workflow involves:

-

Diazotization : 2,3-dimethylaniline is treated with a cold solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, to form a diazonium salt.[6][7] Maintaining temperatures near 0°C is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Reduction : The diazonium salt solution is then reduced. A common and effective reducing agent is sodium sulfite or sodium pyrosulfite, which reduces the diazonium group to a hydrazine.[6][7]

-

Hydrolysis & Precipitation : The reaction mixture is then heated with acid to hydrolyze the intermediate and liberate the phenylhydrazine, which is subsequently precipitated as its hydrochloride salt.[6][7] The product can be further purified by recrystallization.[6]

Caption: General synthesis workflow for phenylhydrazines.

Reactivity and the Fischer Indole Synthesis

The primary utility of this compound in drug discovery and organic synthesis is as a key precursor in the Fischer Indole Synthesis . This powerful reaction, discovered by Emil Fischer in 1883, constructs the indole aromatic heterocycle from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[8][9] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[8][9]

Mechanism of Action

The reaction proceeds through a series of well-defined steps. The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or PPA) is crucial for driving the reaction to completion.[8][9][10]

-

Hydrazone Formation : The reaction initiates with the condensation of (2,3-dimethylphenyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[9][10]

-

Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[8][10]

-

[2][2]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes the key bond-forming step: a[2][2]-sigmatropic rearrangement, which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the phenyl ring.[8][10][11]

-

Rearomatization & Cyclization : The resulting diimine intermediate quickly rearomatizes. An intramolecular nucleophilic attack by the terminal nitrogen atom onto an imine carbon forms a five-membered ring (an aminal).[8][10]

-

Ammonia Elimination : Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to form the stable, aromatic indole ring.[8][10][11]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Exemplary Protocol: Synthesis of 4,5-Dimethyl-2-phenylindole

This protocol describes a representative Fischer indole synthesis. The causality behind experimental choices is highlighted.

-

Objective : To synthesize 4,5-dimethyl-2-phenylindole from this compound and acetophenone.

-

Materials :

-

This compound

-

Acetophenone

-

Glacial Acetic Acid (serves as both solvent and acid catalyst)

-

Ethanol (for recrystallization)

-

-

Step-by-Step Methodology :

-

Hydrazone Formation : In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid. Add 1 equivalent of acetophenone. Stir the mixture at room temperature for 1 hour. [Rationale: Acetic acid provides the acidic medium necessary to catalyze the initial condensation to the hydrazone. Performing this step first at a lower temperature ensures complete formation of the intermediate before proceeding to the higher-energy cyclization step.][10]

-

Cyclization : Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [Rationale: The high temperature provides the activation energy required for the[2][2]-sigmatropic rearrangement and subsequent cyclization and elimination steps.][9]

-

Work-up and Isolation : After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid. [Rationale: The indole product is typically insoluble in water, allowing for easy precipitation and separation from the polar solvent and byproducts.]

-

Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 4,5-dimethyl-2-phenylindole. Dry the final product under vacuum. [Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities and yielding a crystalline final product suitable for characterization and further use.]

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk.[12]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[15][16]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile) and wear protective clothing. Inspect gloves before use.[15][17]

-

Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[15][18] If exposure limits are exceeded, a full-face respirator may be necessary.[15]

-

-

Handling and Storage :

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[15][17]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15-20 minutes. Remove contaminated clothing.[16][17]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[17]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a precursor in the Fischer Indole Synthesis makes it indispensable for the construction of indole-containing molecules, which are of significant interest in pharmaceutical and materials science research. A thorough understanding of its chemical properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

LookChem. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride hydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Ciappa, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3247. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (2,3-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Isloor, A. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2504–2511. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

ChemSrc. (n.d.). (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). Retrieved from [Link]

- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,3-Dimethylphenylhydrazine hydrochloride CAS#: 123333-92-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. (2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. 1-(2,3-Dimethylphenyl)hydrazine hydrochloride(123333-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (2,3-Dimethylphenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

Substituted arylhydrazines are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds. Among these, (2,3-dimethylphenyl)hydrazine hydrochloride holds a position of significant utility, particularly for researchers, medicinal chemists, and drug development professionals. Its structural features, specifically the ortho- and meta-methyl substitutions on the phenyl ring, provide a unique steric and electronic profile that influences the reactivity and properties of its downstream products.

This technical guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application. The content is structured to offer field-proven insights for professionals engaged in the synthesis of complex molecular architectures, particularly those relevant to the pharmaceutical industry. The primary application of this reagent is as a key building block in the Fischer indole synthesis, a powerful reaction for creating the indole scaffold—a privileged structure found in numerous natural products and pharmaceutical agents.

Chemical and Physical Properties

A critical first step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. It is important to distinguish between the anhydrous hydrochloride salt, its hydrated form, and the free base, as their molecular weights and CAS numbers can differ.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₈H₁₂N₂·HCl | [1] |

| Molecular Weight | 172.66 g/mol | [1][2][3] |

| CAS Number | 123333-92-6, 56737-75-8 (Note: Both are cited by suppliers) | [1][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 210 °C (with decomposition) | [5][6] |

| Density | 1.058 g/cm³ | [5][6] |

| Solubility | Soluble in water and ethanol | [7] |

| Hydrate Form (MW) | 190.67 g/mol (for C₈H₁₂N₂·HCl·xH₂O) | [5][6] |

| Free Base (MW) | 136.19 g/mol (for C₈H₁₂N₂) | [8][9] |

Stability and Storage: this compound is known to be hygroscopic and sensitive to air and light.[10] For long-term viability, it must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5][10] Refrigeration at 2-8°C is recommended to minimize degradation.[5]

Synthesis and Purification

The synthesis of arylhydrazines from their corresponding anilines is a well-established process in organic chemistry. The procedure involves two fundamental steps: the diazotization of the primary amine followed by a controlled reduction of the resulting diazonium salt.

Synthetic Workflow Overview

The conversion of 2,3-dimethylaniline to this compound is a robust and scalable process. The aniline is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then immediately reduced to the corresponding hydrazine. The choice of reducing agent is critical; stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method that also conveniently yields the desired hydrochloride salt directly.

Caption: General workflow for the synthesis of (2,3-dimethylphenyl)hydrazine HCl.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar arylhydrazine hydrochlorides.[11] Causality: Each step is designed to control the reactivity of the intermediates and maximize the yield and purity of the final product.

Materials:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated HCl and water. Cool the solution to 0°C in an ice-salt bath. b. Slowly add 2,3-dimethylaniline dropwise to the cold acid solution while stirring vigorously. A thick slurry of the aniline hydrochloride salt will form. c. Prepare a solution of sodium nitrite in water and cool it in an ice bath. d. Add the cold sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Causality: Low temperature is crucial as diazonium salts are highly unstable and can explosively decompose or hydrolyze to phenols at higher temperatures. e. Stir the resulting solution for an additional 20-30 minutes at 0-5°C to ensure complete diazotization.

-

Reduction: a. In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. This reaction is exothermic and should be cooled in an ice bath. b. Cool the SnCl₂ solution to below 10°C. c. Slowly add the cold diazonium salt solution from Step 1e to the SnCl₂ solution. The rate of addition must be controlled to keep the reaction temperature between 5°C and 10°C. Causality: This controlled addition prevents side reactions and ensures the selective reduction of the diazonium group to the hydrazine. d. After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature, to ensure the reaction goes to completion.

-

Isolation and Purification: a. The this compound will precipitate from the reaction mixture as a solid. b. Collect the solid product by vacuum filtration and wash it with a small amount of cold, dilute HCl to remove any unreacted starting materials. c. To purify, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot water, treating with activated carbon to remove colored impurities, filtering the hot solution, and then adding concentrated HCl to the filtrate before cooling in an ice bath to precipitate the purified product.[11] d. Filter the purified crystals and dry them in a vacuum oven over a desiccant like phosphorous pentoxide. Causality: Vacuum drying is essential to remove residual water and HCl without thermally degrading the product.

Applications in Research and Development

The value of this compound lies in its function as a potent nucleophile and a precursor to complex heterocyclic systems. Its applications are central to synthetic and medicinal chemistry.

The Fischer Indole Synthesis

The most prominent application of this reagent is in the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form an indole. Indoles are a ubiquitous scaffold in pharmaceuticals, including anti-migraine drugs (triptans), anti-inflammatory agents, and anti-cancer therapies.

Caption: The Fischer Indole Synthesis pathway using an arylhydrazine.

The 2,3-dimethyl substitution pattern on the hydrazine influences the regiochemical outcome of the cyclization, providing access to specific, highly substituted indole derivatives that are often challenging to synthesize through other methods.

Synthesis of Other Heterocycles

Beyond indoles, this compound is a valuable precursor for other heterocycles:

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds yields pyrazoles, a class of compounds known for their analgesic, anti-inflammatory, and COX-inhibiting activities.

-

Pyridazinones: Condensation with γ-keto acids can produce pyridazinone derivatives, which have been investigated for cardiovascular and other therapeutic applications.

Its role as an intermediate in the production of dyes, pigments, and agricultural chemicals further underscores its versatility.[7][12]

Safety and Handling

As a hydrazine derivative, this compound requires careful handling. It is classified as toxic and an irritant.[8][13] Adherence to strict safety protocols is mandatory.

Key Hazards:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][10]

-

Irritation: Causes serious eye irritation and skin irritation.[8][10] May cause respiratory irritation.[10]

-

Chronic Effects: Hydrazine derivatives as a class are often treated as potential carcinogens.

Caption: Logical workflow for the safe handling of (2,3-dimethylphenyl)hydrazine HCl.

Self-Validating Protocol for Handling:

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and that appropriate PPE (nitrile gloves, chemical splash goggles, and a lab coat) is available.[13][14]

-

Execution: Conduct all manipulations, including weighing and transfers, inside the fume hood to prevent inhalation of dust.[14] Use non-sparking tools.

-

Contingency: Keep an emergency eye-wash station and safety shower accessible. In case of skin contact, wash immediately with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[10]

-

Storage: After use, ensure the container is tightly sealed and purged with an inert gas if possible before returning it to a designated cool, dry storage location.[10]

-

Disposal: Dispose of waste materials and contaminated items in accordance with institutional and governmental regulations for toxic chemical waste.[4]

Conclusion

This compound is more than a mere catalog chemical; it is a versatile and enabling tool for the synthesis of high-value molecular targets. Its primary utility as a precursor in the Fischer indole synthesis and other heterocyclic formations makes it a vital reagent for professionals in drug discovery and materials science. A comprehensive understanding of its properties, a robust protocol for its synthesis, and strict adherence to safety procedures are paramount for leveraging its full synthetic potential.

References

-

2,3-Dimethylphenylhydrazine hydrochloride hydrate. LookChem. [Link]

-

2,3-Dimethylphenylhydrazine hydrochloride. SpectraBase. [Link]

-

(2,3-Dimethylphenyl)hydrazine. PubChem, National Center for Biotechnology Information. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Ethylphenylhydrazine Hydrochloride. PrepChem.com. [Link]

-

Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Macsen Labs. [Link]

- Method for preparing 3,4-dimethyl phenylhydrazine.

- Preparation method for 3,5-dimethylphenylhydrazine.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. fishersci.com [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. chemiis.com [chemiis.com]

- 8. (2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compound this compound - Chemdiv [chemdiv.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-(2,3-Dimethylphenyl)hydrazine hydrochloride(123333-92-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 14. echemi.com [echemi.com]

(2,3-dimethylphenyl)hydrazine hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2,3-dimethylphenyl)hydrazine hydrochloride

Introduction and Significance

This compound is a substituted arylhydrazine derivative of significant interest in synthetic organic chemistry. Arylhydrazines are versatile intermediates, most notably serving as key precursors in the Fischer indole synthesis, a cornerstone reaction for the construction of indole rings—a privileged scaffold in medicinal chemistry and natural products.[1] This specific isomer, with its dimethyl substitution pattern, allows for the synthesis of precisely substituted indoles and other heterocyclic systems, which are integral to the development of novel pharmaceuticals, agrochemicals, and dyes.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying rationale for critical experimental parameters, ensuring both reproducibility and a deeper understanding of the transformation.

Synthetic Strategy: A Two-Stage Approach

The most reliable and widely practiced method for preparing arylhydrazines from their corresponding anilines involves a two-step sequence:

-

Diazotization: The primary aromatic amine, 2,3-dimethylaniline, is converted into its corresponding diazonium salt using nitrous acid, which is generated in situ.[4][5]

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative.[1][6]

This entire process is typically performed as a "one-pot" synthesis, where the isolated diazonium salt is not purified but immediately subjected to the reducing agent.

Mechanistic Considerations

Part 1: Diazotization of 2,3-Dimethylaniline

The reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine group of 2,3-dimethylaniline acts as a nucleophile, attacking the nitrosonium ion.[5] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2,3-dimethylbenzenediazonium chloride.

A critical parameter for this reaction is temperature. The process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas, or undergo unwanted side reactions at higher temperatures.[7]

Part 2: Reduction of the Diazonium Salt

The intermediate 2,3-dimethylbenzenediazonium salt is a weak electrophile.[8] For its conversion to the corresponding hydrazine, a mild reducing agent is required. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a highly effective and convenient choice for this transformation on a laboratory scale.[1][9][10] The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium group, which is ultimately converted to the hydrazine moiety while Sn(II) is oxidized to Sn(IV).[11] The final product is isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base.[10]

Experimental Protocol

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.18[12] | 12.12 g | 0.10 | Starting material. |

| Concentrated HCl | HCl | 36.46 | ~50 mL | - | Used for salt formation and as the acidic medium. |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 | Diazotizing agent. |

| Stannous Chloride (dihydrate) | SnCl₂·2H₂O | 225.65 | 45.13 g | 0.20 | Reducing agent. |

| Deionized Water | H₂O | 18.02 | As needed | - | Solvent. |

| Starch-Iodide Paper | - | - | - | - | For reaction monitoring. |

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Step-by-Step Procedure

Part A: Diazotization

-

Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 12.12 g (0.10 mol) of 2,3-dimethylaniline and 30 mL of concentrated hydrochloric acid. Stir the mixture until the aniline dissolves completely, forming the hydrochloride salt. Cool the resulting solution to 0 °C in an ice-salt bath.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution to 0 °C.

-

Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt solution is observed.

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper; an immediate dark blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.[7] Keep this cold diazonium salt solution for immediate use in the next step.

Part B: Reduction and Isolation

-

Preparation of Reducing Agent: In a separate 1 L beaker, dissolve 45.13 g (0.20 mol) of stannous chloride dihydrate in 20 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve a clear solution. Cool this solution thoroughly in an ice bath.

-

Reduction Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred, cold stannous chloride solution. A thick, white precipitate of the hydrazine hydrochloride salt complex will form. Maintain cooling with the ice bath during the addition.

-

Product Isolation: After the addition is complete, allow the mixture to stand for 30 minutes with occasional stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with a small amount of cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum at room temperature or in a desiccator. The final product is this compound.

Purification and Characterization

The crude product obtained is often of sufficient purity for many applications. However, if further purification is required, recrystallization can be performed.

-

Recrystallization: A common solvent system for arylhydrazine hydrochlorides is a mixture of ethanol and diethyl ether.[13] Dissolve the crude solid in a minimal amount of hot absolute ethanol. If any insoluble material is present, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystallization is slow, diethyl ether can be added dropwise until turbidity persists, followed by cooling. Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Characterization: The identity and purity of the final compound can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (approx. 210 °C with decomposition).[14]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry: To confirm the molecular weight (Exact Mass: 172.0767).[15]

-

Safety, Handling, and Waste Disposal

CAUTION: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

-

2,3-Dimethylaniline: This compound is toxic and a suspected carcinogen.[16] Avoid inhalation and skin contact.

-

Hydrazine Derivatives: Phenylhydrazines and their derivatives are toxic, potential carcinogens, and can be skin sensitizers.[17][18] Handle with extreme care, using gloves, a lab coat, and eye protection.[19]

-

Concentrated Acids: Hydrochloric acid is highly corrosive and causes severe burns.[20] Handle with appropriate protective gear.

-

Diazonium Salts: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can be explosive when isolated and dry. Never attempt to isolate the diazonium salt from the solution.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous waste containing tin salts and residual hydrazine should be collected in a designated hazardous waste container. Do not mix with incompatible waste streams.[18]

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(1), 34-38. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.

-

Patsnap Eureka. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Retrieved from [Link]

-

Li, Q., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 163-169. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved from [Link]

-

Generon. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CA1249601A - Process for the preparation of substituted phenylhydrazines.

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

SpectraBase. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2,3-Dimethylphenyl)hydrazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

-

Altaie, S. M., Majid, R., & Al-lami, N. B. (2019, February 23). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]

-

PubChemLite. (n.d.). (2,3-dimethylphenyl)hydrazine (C8H12N2). Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. Retrieved from [Link]

-

Hunsberger, I. M., Shaw, E. R., Fugger, J., Ketcham, R., & Lednicer, D. (1956). The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. The Journal of Organic Chemistry, 21(4), 394–399. Retrieved from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US3458283A - Hydrazine purification.

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,6-Dimethyl-phenyl)-hydrazine. Retrieved from [Link]

-

PubMed. (2002, November 29). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem, 67(24), 8662-5. Retrieved from [Link]

-

Chemcraft. (n.d.). 2,3-Dimethylaniline, 99%. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Google Patents. (n.d.). CN102910670A - Method for reducing stannic chloride.

- Google Patents. (n.d.). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 2,3-Dimethylaniline, 99% | chemcraft.su [chemcraft.su]

- 17. (2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ehs.unm.edu [ehs.unm.edu]

- 19. arxada.com [arxada.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of (2,3-dimethylphenyl)hydrazine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Discovery

(2,3-dimethylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As with any compound destined for pharmaceutical development or complex chemical reactions, understanding its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and ultimately, the bioavailability of a potential drug candidate. This in-depth guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents, methodologies for its empirical determination, and predictive insights to guide researchers in their experimental design.

While specific, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip the research scientist with the fundamental knowledge and practical protocols to address this critical parameter.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂·HCl | |

| Molecular Weight | 172.66 g/mol | |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 210 °C (decomposition) | [1][2] |

| CAS Number | 123333-92-6 | [1] |

The compound exists as a hydrochloride salt, which significantly influences its solubility profile compared to its free base form, (2,3-dimethylphenyl)hydrazine[3]. The presence of the ionic hydrochloride group generally enhances aqueous solubility and solubility in polar organic solvents.

Theoretical Framework: Factors Influencing Solubility

The adage "like dissolves like" provides a fundamental starting point for understanding solubility[4]. For this compound, a molecule possessing both a non-polar aromatic ring and a polar, ionic hydrazine hydrochloride moiety, the interplay of several factors will determine its solubility in a given organic solvent.

1. Polarity:

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO) are likely to be effective at solvating the ionic hydrochloride portion of the molecule. The hydrazine group itself can also participate in hydrogen bonding[5].

-

Non-polar Solvents: Aprotic solvents with low polarity (e.g., hexane, toluene) will be less effective at solvating the ionic part of the molecule, likely resulting in poor solubility. The non-polar dimethylphenyl group will have some affinity for these solvents, but the energetic cost of breaking the crystal lattice of the salt will likely dominate.

2. Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can donate hydrogen bonds to the chloride ion and accept hydrogen bonds from the N-H groups of the hydrazine moiety. Aprotic polar solvents like acetone can act as hydrogen bond acceptors.

3. Common Ion Effect: In solvents containing a source of chloride ions, the solubility of this compound may be suppressed. This is due to Le Chatelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved salt[4][6].

4. Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal and the intermolecular forces in the solvent.

The interplay of these factors can be visualized in the following logical relationship diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Given the absence of a comprehensive solubility dataset, empirical determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., methanol, ethanol, dichloromethane, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium[7].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for solubility determination:

Caption: Experimental workflow for determining solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities and high polarity effectively solvate both the ionic and organic portions of the molecule. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can solvate the ionic group, but the lack of hydrogen bond donation may be a limiting factor compared to protic solvents. |

| Intermediate Polarity | Acetone, Dichloromethane | Low to Moderate | Limited ability to solvate the ionic hydrochloride group. |

| Non-polar | Toluene, Hexane | Very Low | Inability to solvate the ionic portion of the molecule, and the energy required to break the crystal lattice is too high. |

Conclusion and Future Directions

Understanding the solubility of this compound is a critical step in its application in research and development. While specific quantitative data is sparse, this guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of organic solvents. By applying the principles of "like dissolves like," considering the interplay of polarity and hydrogen bonding, and employing the detailed experimental protocol provided, researchers can confidently navigate the solvent landscape for this important chemical entity. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide array of pharmaceutically relevant solvents at various temperatures.

References

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736278, (2,3-Dimethylphenyl)hydrazine. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734058, 2,5-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]

-

Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(6), 3046-3054. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24842, Hydrazine Sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Hydrazine and Hydrazine Sulfate. Retrieved from [Link]

Sources

- 1. 2,3-Dimethylphenylhydrazine hydrochloride CAS#: 123333-92-6 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted NMR Spectral Data of (2,3-dimethylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-dimethylphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery. As a crucial building block for various heterocyclic compounds, a thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous compounds to construct a comprehensive and scientifically grounded spectral analysis. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazinium moiety. The protonation of the hydrazine group to form the hydrochloride salt significantly influences the chemical shifts of the N-H protons and, to a lesser extent, the aromatic protons.

Molecular Structure and Proton Environments:

Figure 1: Structure of this compound with proton labeling.

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic H (H-6) | ~7.2 - 7.4 | d | Jortho = 7-9 | 1H | Ar-H |

| Aromatic H (H-5) | ~7.0 - 7.2 | t | Jortho ≈ 7-9 | 1H | Ar-H |

| Aromatic H (H-4) | ~7.0 - 7.2 | d | Jortho = 7-9 | 1H | Ar-H |

| Hydrazinium N-H | ~8.0 - 10.0 | br s | - | 4H | -NH-NH₃⁺ |

| Methyl H (C2-CH₃) | ~2.3 | s | - | 3H | Ar-CH₃ |

| Methyl H (C3-CH₃) | ~2.2 | s | - | 3H | Ar-CH₃ |

Analysis and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The three adjacent aromatic protons will form a complex splitting pattern.

-

H-6: This proton is ortho to the hydrazinium group and meta to a methyl group. It is expected to be the most deshielded of the aromatic protons due to the electron-withdrawing nature of the -NHNH₃⁺ group. It will likely appear as a doublet due to coupling with H-5 (Jortho ≈ 7-9 Hz).

-

H-5: This proton is situated between H-4 and H-6 and will be split by both, appearing as a triplet (or more accurately, a doublet of doublets that may overlap to look like a triplet) with an ortho coupling constant of approximately 7-9 Hz.

-

H-4: This proton is ortho to a methyl group and meta to the hydrazinium group. It will appear as a doublet due to coupling with H-5 (Jortho ≈ 7-9 Hz). The chemical shifts of H-4 and H-5 are expected to be similar and may overlap. The predictions are based on data from analogous compounds like 2,3-lutidine and phenylhydrazine hydrochloride[1][2].

-

-

Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups are in different chemical environments and are expected to appear as two distinct singlets. Their chemical shifts are predicted to be in the typical range for methyl groups attached to an aromatic ring (~2.2-2.3 ppm)[1].

-

Hydrazinium Protons (-NH-NH₃⁺): The protons on the nitrogen atoms are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the region of 8.0-10.0 ppm. The broadness is a result of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atoms. The integration of this signal would correspond to four protons[3][4]. The exact chemical shift is highly dependent on the solvent, concentration, and temperature[5].

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~145 - 150 | Ar-C (C-NHNH₃⁺) |

| C2 | ~130 - 135 | Ar-C (C-CH₃) |

| C3 | ~135 - 140 | Ar-C (C-CH₃) |

| C4 | ~125 - 130 | Ar-CH |

| C5 | ~128 - 132 | Ar-CH |

| C6 | ~120 - 125 | Ar-CH |

| C2-CH₃ | ~15 - 20 | Ar-CH₃ |

| C3-CH₃ | ~20 - 25 | Ar-CH₃ |

Analysis and Rationale:

-

Aromatic Carbons:

-

C1 (ipso-carbon to -NHNH₃⁺): This carbon is directly attached to the electron-withdrawing hydrazinium group and is expected to be significantly deshielded, appearing at the downfield end of the aromatic region. This prediction is supported by data for phenylhydrazine hydrochloride[6].

-

C2 and C3 (ipso-carbons to -CH₃): These carbons, bonded to the methyl groups, will also be deshielded compared to the unsubstituted benzene carbons. Their exact shifts are influenced by the electronic effects of both the methyl and hydrazinium substituents. Data from 2,3-lutidine suggests these carbons will be in the 130-140 ppm range[7].

-

C4, C5, and C6: These protonated aromatic carbons will have chemical shifts influenced by their position relative to the two types of substituents. Their predicted shifts are based on applying substituent chemical shift (SCS) principles and comparison with model compounds like 2,3-dimethylaniline and xylenes[8][9].

-

-

Methyl Carbons (C2-CH₃ and C3-CH₃): The two methyl carbons are in slightly different environments and are expected to appear as two distinct signals in the typical aliphatic region for aromatic methyl groups (15-25 ppm)[10].

Experimental Protocol

Sample Preparation for NMR Analysis:

For obtaining high-quality NMR spectra of this compound, proper sample preparation is crucial. The choice of solvent is particularly important for hydrochloride salts.

-

Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum[11][12]. For amine hydrochloride salts, polar solvents are generally required.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for amine hydrochlorides as it is a polar aprotic solvent with excellent solubilizing properties. The N-H protons are often observable as distinct, albeit sometimes broad, signals in DMSO-d₆.

-

Deuterated Methanol (CD₃OD): This is another suitable polar protic solvent. However, the acidic N-H protons may exchange with the deuterium of the solvent, leading to a broadening or disappearance of the N-H signals and the appearance of a HOD signal.

-

Deuterium Oxide (D₂O): If the compound is sufficiently soluble, D₂O can be used. Similar to methanol-d₄, rapid exchange of the N-H protons with deuterium will occur, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to identify exchangeable protons[11].

-

-

Sample Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry NMR tube. b. Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent. c. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the solid. The solution should be clear and free of any particulate matter. d. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. e. The sample is now ready for NMR analysis.

NMR Data Acquisition:

Standard one-dimensional ¹H and ¹³C{¹H} NMR experiments should be performed on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. For unambiguous assignment of the aromatic protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR spectral analysis of this compound. By applying fundamental NMR principles and leveraging data from analogous structures, a detailed interpretation of the expected chemical shifts, splitting patterns, and integration is presented. The included experimental protocol offers practical guidance for sample preparation and data acquisition. This document is intended to be a valuable reference for researchers working with this compound, aiding in its identification, characterization, and further application in chemical synthesis and drug development.

References

- Current time information in Merrimack County, US. Google Search.

- 2,3-Lutidine(583-61-9) 1H NMR spectrum. ChemicalBook.

- 2,3-Lutidine(583-61-9) 13C NMR spectrum. ChemicalBook.

- Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem.

- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. 2022.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum. ChemicalBook.

- Deuterated Solvents for NMR: Guide.

- Selection Guide on Deuter

- Deuter

- Supporting Information for. The Royal Society of Chemistry.

- NMR Solvents. Merck Millipore.

- 59-88-1 Phenylhydrazine hydrochloride C6H9ClN2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Deuterated Solvents: Essential Reagents for Accur

- 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum. ChemicalBook.

- 2,3-Lutidine - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Chemical shifts.

- 2,3-Lutidine | C7H9N | CID 11420. PubChem.

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- NMR Spectroscopy of Benzene Deriv

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- How to Analyze Chemical Shift in the Arom

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 2,6-Lutidine(108-48-5) 13C NMR spectrum. ChemicalBook.

- 2,4-Lutidine(108-47-4) 13C NMR spectrum. ChemicalBook.

- Hydrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Supporting Information for. The Royal Society of Chemistry.

- H NMR Spectroscopy.

- (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.

Sources

- 1. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]

- 2. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,3-Lutidine(583-61-9) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide on the Stability and Storage of (2,3-dimethylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-dimethylphenyl)hydrazine hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability testing and regulatory guidelines. Understanding the degradation pathways and optimal storage practices is essential for researchers and drug development professionals to maintain the integrity of this vital starting material.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is critical for predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂ | PubChem[1] |

| Molecular Weight | 172.65 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | LookChem[2], ChemicalBook[3] |

| Melting Point | 210 °C (decomposition) | LookChem[2], ChemicalBook[3] |

| Solubility | Soluble in water | Fisher Scientific[4] |

| Hygroscopicity | Hygroscopic | Thermo Fisher Scientific[5], Sigma-Aldrich |

Stability Profile and Degradation Pathways

Hydrazine derivatives are known to be susceptible to degradation through several mechanisms. For this compound, the primary stability concerns are oxidation, hydrolysis, and photodegradation.

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, and other oxidizing agents. This can lead to the formation of various degradation products, potentially impacting the purity and reactivity of the starting material. Phenylhydrazine hydrochloride, a related compound, is known to be sensitive to air contact[6].

Hydrolysis: While the hydrochloride salt form generally enhances stability, the hydrazine group can still be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is often pH-dependent.

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing is a crucial component of comprehensive stability studies as outlined by the International Council for Harmonisation (ICH) guidelines[7][8].

While specific degradation products for this compound are not extensively detailed in publicly available literature, the general degradation pathways for hydrazines involve the formation of hydrazones in the presence of carbonyl compounds, and oxidation can lead to the formation of diazenes and other nitrogen-containing species[9][10][11].

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated place[4][12]. Specifically, storage under inert gas (nitrogen or argon) at 2-8°C is recommended[2][3].

-

Atmosphere: Due to its sensitivity to oxidation and moisture, it is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon)[2][3]. Containers should be tightly closed to prevent exposure to air and humidity[4][12].

-

Light: Protect from light to prevent photodegradation. Store in opaque or amber-colored containers.

-

Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents[12].

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust[4][12].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes[4][12].

-